molecular formula C7H3BrINO B1521768 6-Bromo-2-iodofuro[3,2-b]pyridine CAS No. 1171920-55-0

6-Bromo-2-iodofuro[3,2-b]pyridine

Cat. No. B1521768
M. Wt: 323.91 g/mol
InChI Key: AKTPLXABDGYVAH-UHFFFAOYSA-N
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Description

“6-Bromo-2-iodofuro[3,2-b]pyridine” is a chemical compound with the empirical formula C7H3BrINO . It has a molecular weight of 323.91 .


Molecular Structure Analysis

The molecular structure of “6-Bromo-2-iodofuro[3,2-b]pyridine” is represented by the SMILES string Brc1cnc2cc (I)oc2c1 . The InChI key is AKTPLXABDGYVAH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“6-Bromo-2-iodofuro[3,2-b]pyridine” is a solid . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Structural Analysis

6-Bromo-2-iodofuro[3,2-b]pyridine derivatives have been explored for their potential in synthesizing novel compounds with significant biological activities. For example, new 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized as potential inhibitors of tyrosyl-tRNA synthetase, crucial for bacterial protein synthesis. These derivatives, characterized by NMR spectroscopy and X-ray crystallography, showed promising binding affinities, highlighting the compound's role in developing antimicrobial agents (Jabri et al., 2023).

Chemical Transformations and Applications

The bromination and iodination techniques have been critical in modifying pyridine N-oxides, allowing for the regioselective magnesiation of bromo and iodo pyridine N-oxides. This method has been successfully applied to synthesize complex molecules like caerulomycins E and A, demonstrating the compound's versatility in organic synthesis (Duan et al., 2009).

Molecular Docking and Drug Design

6-Bromo-2-iodofuro[3,2-b]pyridine and its derivatives have also been explored in the context of drug design through molecular docking studies. These studies aim to understand the binding efficiency of synthesized compounds against target proteins, providing insights into their potential therapeutic applications. The molecular docking approach identifies promising candidates for further development as drugs, underscoring the importance of 6-Bromo-2-iodofuro[3,2-b]pyridine in medicinal chemistry research (Jabri et al., 2023).

Material Science and Coordination Chemistry

In material science and coordination chemistry, 6-Bromo-2-iodofuro[3,2-b]pyridine derivatives have been used to synthesize new ligands for metal complexes. These complexes are studied for their optical properties, thermal stability, and potential applications in sensing, light-emitting devices, and as catalysts in organic synthesis, showcasing the compound's utility beyond biological systems (Halcrow, 2005).

Safety And Hazards

The safety information available indicates that “6-Bromo-2-iodofuro[3,2-b]pyridine” has the GHS07 pictogram. The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

properties

IUPAC Name

6-bromo-2-iodofuro[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrINO/c8-4-1-6-5(10-3-4)2-7(9)11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTPLXABDGYVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1OC(=C2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674094
Record name 6-Bromo-2-iodofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-iodofuro[3,2-b]pyridine

CAS RN

1171920-55-0
Record name 6-Bromo-2-iodofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1171920-55-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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